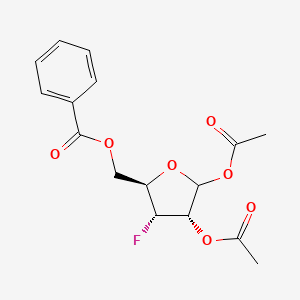
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is a ribofuranose nucleoside analogue. This compound is characterized by its unique structure, which includes acetyl and benzoyl groups, as well as a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose typically involves multiple steps. One common method starts with the ribose sugar, which undergoes a series of acetylation and benzoylation reactions. The fluorine atom is introduced through a fluorination reaction. The reaction conditions often involve the use of thionyl chloride, methyl alcohol, and other reagents at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleoside analogues.
Biology: Studied for its potential as an antimetabolite, which can interfere with DNA synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of new pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose involves its incorporation into nucleic acids, where it acts as an antimetabolite. This means it can interfere with DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, and the pathways affected are those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribofuranose derivative used in nucleoside synthesis.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: A compound with similar acetyl and benzoyl groups but with an azido group instead of fluorine.
Uniqueness
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for research into nucleoside analogues and their potential therapeutic applications .
Properties
Molecular Formula |
C16H17FO7 |
|---|---|
Molecular Weight |
340.30 g/mol |
IUPAC Name |
[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13-,14-,16?/m1/s1 |
InChI Key |
JMEMYKBTQDHFEB-QFBZGTDSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















